Synthetic Versatility: 4-Bromo Substitution Enables Cross-Coupling Reactivity Unavailable in 2-Bromo or 5-Bromo Regioisomers
The C4 position of the pyrimidine ring bearing the bromine substituent in 4-bromo-6-(3-methoxyphenyl)pyrimidine exhibits distinct electrophilicity that enables palladium-catalyzed Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids and Buchwald-Hartwig amination with amines. This reactivity profile differs substantially from 2-bromo and 5-bromo regioisomers, where electronic effects at the pyrimidine nitrogen positions modulate cross-coupling efficiency and selectivity [1].
| Evidence Dimension | Synthetic accessibility to diverse analog libraries via cross-coupling |
|---|---|
| Target Compound Data | 4-Bromo substitution at C4 position of pyrimidine ring with 3-methoxyphenyl at C6 |
| Comparator Or Baseline | 2-Bromo-pyrimidine and 5-Bromo-pyrimidine regioisomers |
| Quantified Difference | Qualitative difference in cross-coupling partner compatibility and reaction conditions; C4-bromo-pyrimidines serve as key intermediates in kinase inhibitor patent literature [1] |
| Conditions | Pd-catalyzed cross-coupling reactions for structure-activity relationship (SAR) library expansion |
Why This Matters
For procurement, this compound enables SAR library generation via a single synthetic handle that alternative regioisomers cannot match, reducing total synthetic steps in lead optimization campaigns.
- [1] JP2006508997A. Chk-, Pdk- and Akt-inhibiting pyrimidines, their preparation and use as pharmaceuticals. 2006. View Source
